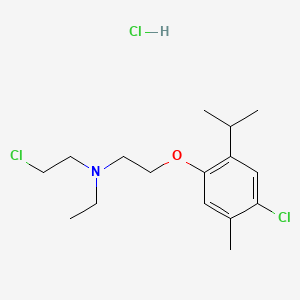![molecular formula C7H13NO B14033842 5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
5-Methyl-4-oxa-7-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxa-7-azaspiro[2.5]octane,5-methyl-: is a heterocyclic compound that features a unique spiro structure, incorporating both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxa-7-azaspiro[2.5]octane,5-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Substitution Reaction: Starting with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, a substitution reaction is carried out to introduce the necessary functional groups.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce specific bonds and prepare it for cyclization.
Cyclization: The cyclization step forms the spiro structure, incorporating the oxygen and nitrogen atoms into the ring system.
Reduction: Finally, a reduction step is performed to obtain the desired 4-Oxa-7-azaspiro[2.5]octane,5-methyl- compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated spiro compounds.
Substitution: Formation of halogenated spiro derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals .
Medicine: Medicinal chemistry applications include the exploration of this compound as a potential therapeutic agent. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mécanisme D'action
The mechanism of action of 4-Oxa-7-azaspiro[2.5]octane,5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparaison Avec Des Composés Similaires
- 4-Oxa-7-azaspiro[2.5]octane hydrochloride
- 2-Azaspiro[3.4]octane
Comparison: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is unique due to its specific substitution pattern and spiro structure. Compared to 4-Oxa-7-azaspiro[2.5]octane hydrochloride, the methyl substitution provides different chemical properties and reactivity. Similarly, 2-Azaspiro[3.4]octane lacks the oxygen atom in the ring, leading to different chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
5-methyl-4-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO/c1-6-4-8-5-7(9-6)2-3-7/h6,8H,2-5H2,1H3 |
Clé InChI |
SPYOOWYIYAFFPD-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC2(O1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


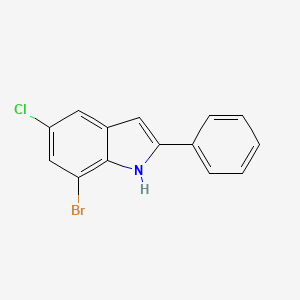
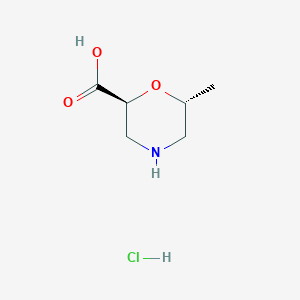
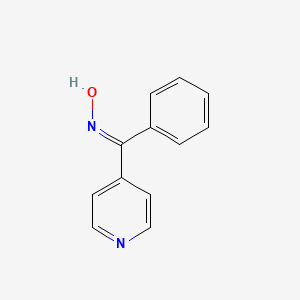
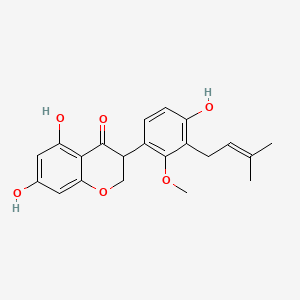
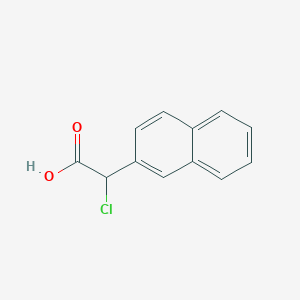

![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
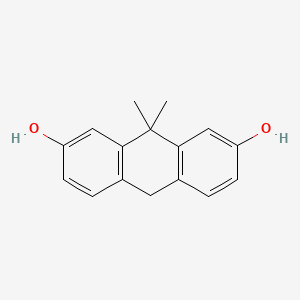

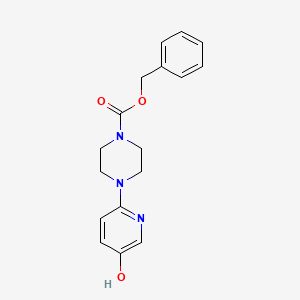
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)


